molecular formula C24H25N3S B3033003 4-benzhydryl-N-phenylpiperazine-1-carbothioamide CAS No. 6936-30-7

4-benzhydryl-N-phenylpiperazine-1-carbothioamide

Cat. No.: B3033003
CAS No.: 6936-30-7
M. Wt: 387.5 g/mol
InChI Key: IKCLESDMCSMYBE-UHFFFAOYSA-N
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Description

4-benzhydryl-N-phenylpiperazine-1-carbothioamide is a chemical compound with the linear formula C24H25N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, was confirmed by X-ray diffraction study . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .

Safety and Hazards

Sigma-Aldrich provides 4-benzhydryl-N-phenylpiperazine-1-carbothioamide as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

The primary targets of 4-Benzhydryl-N-Phenylpiperazine-1-Carbothioamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The mode of action of this compound is not well-documented. The interaction of this compound with its targets and the resulting changes are yet to be elucidated. It’s crucial to note that understanding the mode of action can provide insights into the compound’s therapeutic potential and possible side effects .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not yet known. Biochemical pathways are complex networks of chemical reactions that occur in a cell, and any alteration can have significant downstream effects. Identifying these pathways can help understand the compound’s mechanism of action .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect .

Result of Action

A related compound, 4-benzhydryln-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, has shown good anticancer activity with an ic50 value of 18 µm .

Action Environment

Factors such as temperature, pH, and presence of other molecules can significantly affect the action of a compound .

Properties

IUPAC Name

4-benzhydryl-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3S/c28-24(25-22-14-8-3-9-15-22)27-18-16-26(17-19-27)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCLESDMCSMYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360411
Record name 4-benzhydryl-N-phenylpiperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6936-30-7
Record name NSC67862
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-benzhydryl-N-phenylpiperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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